1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene
Overview
Description
1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene: is a fluorinated aromatic compound with the molecular formula C22H10F4 . This compound is characterized by the presence of four fluorine atoms and two phenylethynyl groups attached to a benzene ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Mode of Action
Similar compounds have been observed to undergo reactions with cyclic amines, forming adducts at both vinylsulfonyl groups . In the presence of 4 equivalents of cyclic amine, the addition at the double bonds is accompanied by nucleophilic replacement of one or two fluorine atoms in the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene can be synthesized through a multi-step organic synthesis process. One common method involves the coupling of 1,2,4,5-tetrafluorobenzene with phenylacetylene under specific reaction conditions. The reaction typically requires a palladium catalyst and a base, such as triethylamine, to facilitate the coupling reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The phenylethynyl groups can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form larger aromatic systems.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as triethylamine, used to deprotonate reactants and stabilize intermediates.
Inert Atmosphere: Nitrogen or argon is used to prevent oxidation and other side reactions.
Major Products:
Substituted Aromatics: Products formed from substitution reactions on the benzene ring.
Extended Aromatic Systems: Products formed from coupling reactions involving the phenylethynyl groups.
Scientific Research Applications
1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene has several scientific research applications, including:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Electronics: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceutical Research: Investigated for its potential use in drug discovery and development due to its unique structural features.
Comparison with Similar Compounds
1,2,4,5-Tetrafluorobenzene: A simpler fluorinated aromatic compound with only four fluorine atoms and no phenylethynyl groups.
1,2-Dicyano-3,4,5,6-tetrafluorobenzene: A compound with similar fluorine substitution but with cyano groups instead of phenylethynyl groups.
Uniqueness: 1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene is unique due to the presence of both fluorine atoms and phenylethynyl groups, which impart distinct electronic and steric properties. This combination of functional groups makes it particularly valuable in the design of advanced materials and organic electronic devices .
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-bis(2-phenylethynyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10F4/c23-19-17(13-11-15-7-3-1-4-8-15)20(24)22(26)18(21(19)25)14-12-16-9-5-2-6-10-16/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPXKSNJBLIZIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2F)F)C#CC3=CC=CC=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.